1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one
Overview
Description
1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one is an organic compound characterized by the presence of fluorine atoms attached to phenyl rings
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-fluorophenylacetic acid.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The key steps include the formation of an enolate intermediate, followed by aldol condensation to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include 4-fluorophenyl ether and other fluorinated phenyl derivatives.
Uniqueness: The presence of multiple fluorine atoms and the specific arrangement of functional groups confer unique chemical and physical properties, such as increased stability and reactivity.
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enoxy]prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2O3/c19-15-5-1-13(2-6-15)17(21)9-11-23-12-10-18(22)14-3-7-16(20)8-4-14/h1-12H/b11-9+,12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOHGSJDSHEKL-WGDLNXRISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=COC=CC(=O)C2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/O/C=C/C(=O)C2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.